Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate is a complex organic compound with the molecular formula . This compound is characterized by its unique combination of a phenolic hydroxyl group and an enaminone moiety, which contributes to its potential biological activity and applications in medicinal chemistry. As a potassium salt of an amino acid derivative, it enhances solubility and bioavailability in biological systems, making it a subject of interest for various scientific studies.
The compound can be synthesized through multi-step organic reactions, often starting from 4-hydroxybenzaldehyde and 4-methoxy-4-oxobut-2-enoic acid. The synthesis methods are crucial for understanding its properties and applications.
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate is classified as an amino acid derivative. It is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant effects, making it relevant in pharmaceutical research and applications.
The synthesis of Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate typically involves the following steps:
The reaction conditions may include controlled temperatures and specific solvents to optimize yield and purity. The process may also involve monitoring reaction kinetics to minimize side reactions. Industrial production methods may scale these steps while optimizing for efficiency.
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate features a complex structure that includes:
The structural complexity suggests potential for intramolecular hydrogen bonding, influencing its reactivity and stability.
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants, which must be optimized for desired outcomes.
The mechanism of action for Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate involves its interaction with specific molecular targets:
The compound may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism. Its interactions with enzymes and receptors are critical for understanding its pharmacodynamics and pharmacokinetics.
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate exhibits several notable physical and chemical properties:
These properties influence its application in both laboratory settings and industrial processes.
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate has diverse applications in scientific research:
The compound first appeared in chemical literature in the late 20th century as researchers explored modified amino acids for antibiotic synthesis. The racemic form (CAS 83918-71-2) was initially documented in 1984, while the enantiomerically pure (R)-variant (CAS 69416-61-1) emerged in 1992 through chiral resolution techniques [1] [2]. The latter quickly gained prominence due to the pharmacological superiority of the D-(-)-4-hydroxyphenylglycine configuration in β-lactam antibiotics. Early industrial production focused on serving as a protected synthon for side-chain assembly in semi-synthetic penicillins and cephalosporins like amoxicillin, where stereochemical purity is essential for antimicrobial activity . The "Dane salt" designation reflects proprietary salt forms developed to improve crystallization behavior and storage stability.
Table 1: Key Historical Milestones
Year | Development | Significance |
---|---|---|
1984 | Synthesis of racemic form (CAS 83918-71-2) | Initial structural characterization and physicochemical profiling [1] |
1992 | Isolation of (R)-enantiomer (CAS 69416-61-1) | Enabled stereoselective antibiotic synthesis [2] |
2001 | Cyclic orthoester derivatization methods | Advanced protecting group strategies for carbohydrate conjugation [6] |
2013 | Fumarate prodrug patent applications | Highlighted utility in neurodegenerative therapeutics [5] |
The molecular framework (C₁₃H₁₄KNO₅; MW 303.35 g/mol) integrates three pharmacophores: a potassium carboxylate zwitterion, a chiral p-hydroxyphenylglycine unit, and a methoxycarbonylpropenyl amino substituent. X-ray crystallography confirms the (R)-enantiomer adopts a folded conformation where the enoate carbonyl engages in intramolecular hydrogen bonding with the phenolic hydroxyl, enhancing stability in solid-state storage under inert atmospheres [2] .
Critical structure-activity distinctions exist between stereoisomers:
O=C([O-])[C@@H](C1=CC=C(O)C=C1)NC(C)=CC(OC)=O.[K+]
) demonstrates 20-fold greater enzymatic recognition in penicillin acylase-mediated coupling reactions versus its (S)-counterpart, crucial for antibiotic biosynthesis . Table 2: Structural Comparison of Racemic vs. Chiral Forms
Property | Racemic Mixture (83918-71-2) | (R)-Enantiomer (69416-61-1) |
---|---|---|
Molecular Formula | C₁₃H₁₄KNO₅ | C₁₃H₁₄KNO₅ |
SMILES | O=C([O-])C(C1=CC=C(O)C=C1)NC(C)=C/C(OC)=O.[K+] | O=C([O-])[C@@H](C1=CC=C(O)C=C1)NC(C)=CC(OC)=O.[K+] | |
Storage Stability | >232°C (dec.) | Requires inert atmosphere [2] |
Chiral Recognition | Low (racemate) | High (D-configuration essential for bioactivity) |
Prodrug Design Innovations: Recent patents disclose the compound's utility as a promoiety in fumarate prodrugs for neurological disorders. The unsaturated ester undergoes intracellular glutathione conjugation, enabling controlled release of monomethyl fumarate—an Nrf2 pathway activator in multiple sclerosis therapy. This approach circumvents dimethyl fumarate's gastric instability while maintaining blood-brain barrier permeability [5]. Current synthetic routes achieve >99% enantiomeric excess (ee) via enzymatic resolution using immobilized penicillin G acylase, though scalability remains challenging .
Analytical Challenges: Collision cross-section (CCS) predictions reveal significant gas-phase conformation differences between enantiomers (ΔCCS = 4.3 Ų), suggesting potential for ion mobility spectrometry in chiral analysis. However, experimental validation is lacking due to compound thermal lability above 150°C [3]. The absence of published crystallographic data impedes computational modeling of protein-binding interactions.
Critical Knowledge Gaps:
Table 3: Priority Research Directions
Knowledge Gap | Current Limitation | Emerging Approach |
---|---|---|
Chiral Synthesis | Low-yield enzymatic resolution (≤45%) | Biocatalytic dynamic kinetic resolution |
Analytical Characterization | No validated chiral HPLC methods | Predicted CCS-guided method development [3] |
Prodrug Optimization | Variable hydrolysis rates in plasma | Structure-hydrolysis relationship modeling [5] |
Orthoester Derivatives | Underexplored as synthetic intermediates | Acid-catalyzed rearrangements [6] |
Comprehensive Compound Nomenclature
Table 4: Systematic and Trivial Names
Chemical Identifier | CAS Registry Number |
---|---|
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate | 83918-71-2 |
(R)-Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate | 69416-61-1 |
D-(-)-A-4-Hydroxyphenylglycine Dane Salt Methyl Potassium | 69416-61-1 |
Potassium L-4-hydroxyphenylglycinate | 69416-61-1 |
N-(1-Methoxycarbonyl-1-propen-2-yl)-(αD)-amino-p-hydroxyphenylacetate Potassium Salt | 69416-61-1 |
D-(-)-4-Hydroxyphenylglycine Dane Salt (K,M) | 69416-61-1 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0